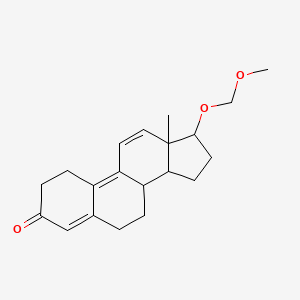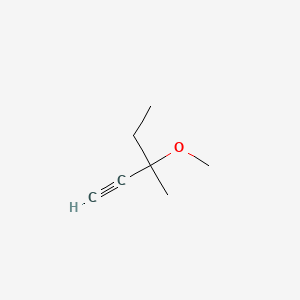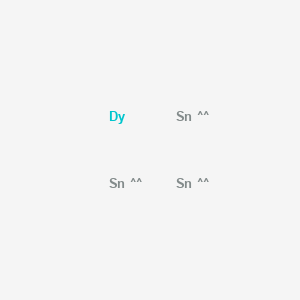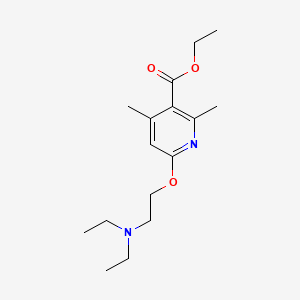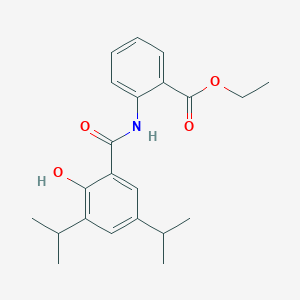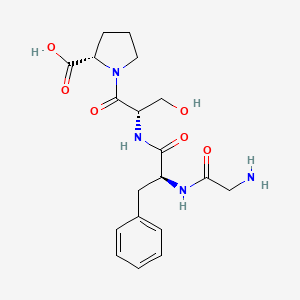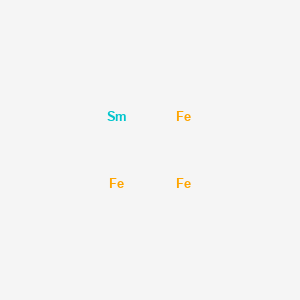
Iron;samarium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. When combined with iron, it forms compounds that exhibit high magnetocrystalline anisotropy and Curie temperature, making them suitable for high-performance permanent magnets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a vacuum or inert atmosphere at temperatures above 1000°C. This process can produce various iron-samarium compounds, such as samarium iron nitrogen (Sm₂Fe₁₇N₃), which is known for its high magnetocrystalline anisotropy field and Curie temperature .
Industrial Production Methods
Industrial production of iron-samarium compounds often involves the use of advanced techniques such as induction heating and high-pressure synthesis. For example, the preparation of high-performance samarium-iron-nitrogen magnets involves mixing heavy rare-earth metal elements with iron and nitrogen, followed by sintering at high temperatures to achieve the desired magnetic properties .
Analyse Des Réactions Chimiques
Types of Reactions
Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of samarium, which can exist in +2 and +3 states .
Common Reagents and Conditions
Oxidation: Samarium readily forms a stable oxide layer (Sm₂O₃) when exposed to air. This reaction typically occurs at elevated temperatures.
Reduction: Samarium compounds can be reduced using hydrogen gas to form samarium hydrides (SmH₂ or SmH₃).
Substitution: Samarium reacts with halogens to form samarium halides (e.g., SmCl₃, SmBr₂).
Major Products
The major products of these reactions include samarium oxides, hydrides, and halides, which are used as starting materials for producing high-purity samarium metal and other samarium compounds .
Applications De Recherche Scientifique
Iron-samarium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. The high magnetocrystalline anisotropy and Curie temperature of these compounds are due to the interaction between the samarium and iron atoms at the atomic level. The iron content controls the formation of a diamond-shaped cellular structure that dominates the density and strength of the domain wall pinning sites, thereby influencing the coercivity and overall magnetic performance .
Comparaison Avec Des Composés Similaires
Iron-samarium compounds can be compared with other rare-earth iron compounds such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅, Sm₂Co₁₇) magnets. While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-iron compounds. Samarium-cobalt magnets, on the other hand, offer excellent temperature stability but are more expensive due to the higher cost of cobalt .
List of Similar Compounds
- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅, Sm₂Co₁₇)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Propriétés
Numéro CAS |
12518-83-1 |
|---|---|
Formule moléculaire |
Fe3Sm |
Poids moléculaire |
317.9 g/mol |
Nom IUPAC |
iron;samarium |
InChI |
InChI=1S/3Fe.Sm |
Clé InChI |
VGKILMGFLYTAFY-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



